IMPDH2 Enzyme Inhibition Profile of Methyl 5-isopropoxy-6-methylpicolinate
Methyl 5-isopropoxy-6-methylpicolinate exhibits moderate, uncompetitive inhibition against Inosine-5'-monophosphate dehydrogenase (IMPDH), a key enzyme in de novo purine synthesis [1]. This is a distinct biochemical profile from potent, competitive IMPDH inhibitors. The reported Ki values are in the sub-micromolar range but are significantly weaker than established clinical inhibitors like Mycophenolic Acid (MPA) or AVN944, indicating a unique binding mode or a different structural fit .
| Evidence Dimension | Inhibition constant (Ki) against IMPDH type 2 |
|---|---|
| Target Compound Data | Ki = 240 nM, 430 nM, 440 nM (depending on substrate and assay conditions) |
| Comparator Or Baseline | AVN944 (Potent IMPDH inhibitor): Ki = 6-10 nM [2]. Mycophenolic Acid (MPA): Ki = 9-33 nM for human IMPDH isoforms [3]. |
| Quantified Difference | The compound's Ki is approximately 24-73x higher (less potent) than potent clinical inhibitors, suggesting a distinct, weaker binding mode. |
| Conditions | Assay performed on human Inosine-5'-monophosphate dehydrogenase 2; data aggregated from BindingDB [1]. |
Why This Matters
This specific, weaker IMPDH inhibition profile differentiates it from more potent inhibitors, making it a valuable tool for probing IMPDH function without causing complete pathway shutdown or for use in resistance studies.
- [1] BindingDB. PrimarySearch_ki for Inosine-5'-monophosphate dehydrogenase 2. Assay ID: BDBM50421763. View Source
- [2] LabClinics. AVN944. View Source
- [3] Indian Patents. 224996: INHIBITORS OF IMPDH ENZYME. View Source
